molecular formula C25H26FN3O4S B298082 N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide

Katalognummer: B298082
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: OQFVRMAWTBHFTA-OVVQPSECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-fluorophenyl)benzenesulfonamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1998 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential clinical applications.

Wirkmechanismus

BAY 43-9006 inhibits the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these signaling pathways, BAY 43-9006 can block the growth and survival of cancer cells and inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. In addition, BAY 43-9006 can inhibit the formation of new blood vessels, which can limit the supply of nutrients and oxygen to tumors and ultimately lead to their regression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BAY 43-9006 for lab experiments is its broad-spectrum activity against several signaling pathways involved in tumor growth and angiogenesis. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, BAY 43-9006 also has several limitations, including its relatively short half-life and potential toxicity at high doses. These limitations can make it difficult to use BAY 43-9006 for long-term studies or in vivo experiments.

Zukünftige Richtungen

There are several potential future directions for the study of BAY 43-9006. One area of interest is the development of new analogs or derivatives of BAY 43-9006 that may have improved pharmacological properties or greater selectivity for specific signaling pathways. Another area of interest is the identification of biomarkers that can predict response to BAY 43-9006 treatment, which could help guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy or immunotherapy, to improve treatment efficacy.

Synthesemethoden

The synthesis of BAY 43-9006 involves several steps, including the condensation of 4-butoxybenzaldehyde with hydrazine hydrate to form 2-(4-butoxybenzylidene)hydrazine. This intermediate is then reacted with ethyl 2-oxoacetate to form N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide. Finally, the fluorine atom is introduced via a palladium-catalyzed coupling reaction with 2-fluorophenylboronic acid.

Wissenschaftliche Forschungsanwendungen

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit several signaling pathways involved in tumor growth, including the RAF/MEK/ERK and VEGF/VEGFR pathways. This compound has demonstrated antitumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Eigenschaften

Molekularformel

C25H26FN3O4S

Molekulargewicht

483.6 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H26FN3O4S/c1-2-3-17-33-21-15-13-20(14-16-21)18-27-28-25(30)19-29(24-12-8-7-11-23(24)26)34(31,32)22-9-5-4-6-10-22/h4-16,18H,2-3,17,19H2,1H3,(H,28,30)/b27-18+

InChI-Schlüssel

OQFVRMAWTBHFTA-OVVQPSECSA-N

Isomerische SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.